molecular formula C11H15N5OS B6448675 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole CAS No. 2548992-20-5

5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole

Cat. No.: B6448675
CAS No.: 2548992-20-5
M. Wt: 265.34 g/mol
InChI Key: CLQPTHGFOFFCKP-UHFFFAOYSA-N
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Description

The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole is a heterocyclic derivative of the 1,2,4-thiadiazole scaffold. Its structure features:

  • A 1,2,4-thiadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom (positions 1, 2, and 4) .
  • A methoxymethyl group (-CH2-O-CH3) at position 3, which enhances lipophilicity and bioavailability .
  • A substituted azetidine (four-membered saturated ring) at position 5, functionalized with a 1H-imidazole moiety via a methylene linker.

This compound’s design aligns with modern medicinal chemistry strategies to optimize pharmacokinetic properties and target selectivity by combining heterocyclic motifs known for diverse bioactivities .

Properties

IUPAC Name

5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-17-7-10-13-11(18-14-10)16-5-9(6-16)4-15-3-2-12-8-15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQPTHGFOFFCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related 1,2,4-thiadiazole and azetidine/imidazole derivatives (Table 1):

Compound Name Core Structure Substituents Key Functional Features Reference
Target Compound 1,2,4-Thiadiazole 3-(methoxymethyl), 5-azetidin-3-yl-(1H-imidazol-1-yl)methyl Azetidine-imidazole hybrid; methoxymethyl
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole 1,2,4-Thiadiazole 3-(methoxymethyl), 5-Cl Simpler substituents; lacks azetidine-imidazole
Tideglusib 1,2,4-Thiadiazole 5-(4-fluorophenyl), 3-(pyridin-4-ylmethyl) FDA-investigated for antiviral activity (SARS-CoV-2 Mpro inhibition)
C1 (Triazole-imidazole derivative) 1,2,4-Triazole 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl) Dual imidazole-triazole scaffold; antibacterial/antifungal activity
9b (1,3,4-Thiadiazole derivative) 1,3,4-Thiadiazole 5-(4-substituted aryl), 2-(triazol-4-yl) Antitumor activity (HepG2 IC50 = 2.94 µM)

Key Observations:

  • Bioactivity Potential: Unlike tideglusib, which targets viral proteases, the azetidine-imidazole moiety may confer affinity for enzymes or receptors in bacterial or cancer pathways, akin to triazole-imidazole hybrids (C1) .
  • Isomeric Differences : 1,2,4-Thiadiazole derivatives (target compound, tideglusib) exhibit distinct electronic properties compared to 1,3,4-thiadiazoles (e.g., 9b), influencing solubility and metabolic stability .

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